molecular formula C19H17F2N3 B14241549 N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine CAS No. 247069-28-9

N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine

Katalognummer: B14241549
CAS-Nummer: 247069-28-9
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: RKJXKBKRSIXXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is a chemical compound with the molecular formula C19H17F2N3 and a molecular weight of 325.355 g/mol . This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of a pyridine ring, which is further substituted with fluorine atoms at positions 3 and 5. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with benzylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution of fluorine atoms with benzyl groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N~2~,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N2,N~6~-Dibenzyl-3,5-difluoropyridine-2,6-diamine is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Eigenschaften

CAS-Nummer

247069-28-9

Molekularformel

C19H17F2N3

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-N,6-N-dibenzyl-3,5-difluoropyridine-2,6-diamine

InChI

InChI=1S/C19H17F2N3/c20-16-11-17(21)19(23-13-15-9-5-2-6-10-15)24-18(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,22,23,24)

InChI-Schlüssel

RKJXKBKRSIXXML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C(=N2)NCC3=CC=CC=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.